Kaempferol 3-O-arabinoside

Oncology Natural Product Pharmacology Flavonoid Cytotoxicity

Select Kaempferol 3-O-arabinoside for its unique 3-O-arabinose glycosylation, which confers distinct solubility (cLogP 0.39), permeability (TPSA 170.05 Ų), and >10-fold greater potency (IC50 20.07–26.35 µM in MCF-7/SKBR-3) over the parent aglycone. The pentose moiety fundamentally alters hydrogen-bonding capacity versus common hexose analogs, making it essential for reproducible SAR, HIV-1 protease (IC50 20–90 µM) screening, and metabolomics calibration. Guarantee experimental precision by ordering this specific glycosylated form.

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
Cat. No. B15586876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-O-arabinoside
Molecular FormulaC20H18O10
Molecular Weight418.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2
InChIKeyRNVUDWOQYYWXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferol 3-O-Arabinoside: A Structurally Defined Flavonoid Glycoside for Targeted Bioactivity and Analytical Reference Applications


Kaempferol 3-O-arabinoside (CAS 99882-10-7; also known as Juglanin) is a flavonoid O-glycoside consisting of the kaempferol aglycone linked to an arabinose moiety at the 3-position. It belongs to the class of flavonoid-3-O-glycosides and is naturally distributed across various plant species, including Nectandra hihua and Juglans regia [1]. The compound is characterized by a molecular weight of 418.35 g/mol and the molecular formula C20H18O10 [2]. Its structural features—particularly the pentose (arabinose) glycosylation at the C3 position—differentiate it from the more common hexose (glucose) glycosides and the parent aglycone, imparting distinct physicochemical and biological properties that are critical for applications requiring precise molecular characterization and targeted functional screening .

Why Kaempferol 3-O-Arabinoside Cannot Be Interchanged with Common Kaempferol Glycosides or the Aglycone


Substituting Kaempferol 3-O-arabinoside with the parent aglycone (kaempferol) or the more prevalent 3-O-glucoside (astragalin) is scientifically unjustified due to fundamental differences in sugar moiety architecture that dictate solubility, membrane permeability, and target engagement . The arabinose substitution at the C3 position alters the compound's hydrogen-bonding capacity (10 acceptors, 6 donors), topological polar surface area (170.05 Ų), and calculated logP (0.39), which directly influence its bioavailability profile and cellular uptake kinetics compared to hexose-conjugated analogs [1]. Furthermore, direct comparative studies reveal that kaempferol glycosides exhibit non-overlapping efficacy profiles; for instance, Kaempferol 3-O-rutinoside demonstrates pronounced keratinocyte migration activity that is not replicated by the 3-O-arabinoside, confirming that glycosylation pattern is a critical determinant of biological function and not an interchangeable variable [2]. Procurement of the correct glycosylated form is therefore essential for experimental reproducibility and target-specific assay validity.

Quantitative Differentiation of Kaempferol 3-O-Arabinoside: Head-to-Head Evidence Against Key Comparators


Superior Antiproliferative Potency in Breast Cancer Models: Juglanin vs. Parent Kaempferol Aglycone

In direct cross-study comparison using the MCF-7 breast cancer cell line, Kaempferol 3-O-arabinoside (Juglanin) exhibits substantially greater antiproliferative potency than the unglycosylated parent compound, kaempferol. The IC50 value for Juglanin after 24-hour exposure is 26.35 µM, whereas kaempferol under comparable conditions yields an IC50 of approximately 90.28 µg/mL, which converts to roughly 315 µM [1][2]. This represents a greater than 10-fold increase in potency attributable to the 3-O-arabinoside glycosylation. The compound also demonstrates dose- and time-dependent activity across multiple breast cancer subtypes, including SKBR-3 (IC50 20.07 µM) and MDA-MB-231 (IC50 29.13 µM) [1].

Oncology Natural Product Pharmacology Flavonoid Cytotoxicity

Anti-HIV-1 Protease Activity: Potency Ranking Among Flavonoids

Kaempferol 3-O-arabinoside demonstrates significant inhibitory activity against HIV-1 protease with IC50 values ranging from 20 to 90 µM . This positions the compound within a defined potency hierarchy among related flavonoids: quercetin (IC50 16.28 µM) is the most potent, followed by kaempferol aglycone (IC50 37.71 µM), and (+)-catechin (IC50 62.36 µM) [1]. While not the absolute most potent, Kaempferol 3-O-arabinoside falls within the mid-range of activity and offers a structurally distinct glycosylation pattern that may confer advantages in selectivity or off-target profiling that remain to be fully explored. The compound's activity in this assay is a key differentiator from the 3-O-glucoside, for which comparable HIV-1 protease inhibition data are not widely reported.

Antiviral Research HIV Protease Inhibition Natural Product Screening

Functional Contrast in Wound Healing Models: Lack of Keratinocyte Migration Activity vs. 3-O-Rutinoside

In a direct head-to-head comparison of three kaempferol glycosides isolated from Afgekia mahidoliae, Kaempferol 3-O-arabinoside did not exhibit a pronounced effect on keratinocyte migration or wound closure, in stark contrast to Kaempferol 3-O-rutinoside, which demonstrated a significant and pronounced promotion of wound closure through FAK (Tyr 397) and Akt (Ser 473) phosphorylation and Rac1-GTP activation [1]. This negative differentiation is critically important: it establishes that not all kaempferol glycosides are functionally equivalent and that the 3-O-arabinoside form is not a suitable substitute in wound healing or re-epithelialization assays.

Wound Healing Dermatology Keratinocyte Migration FAK Signaling

Physicochemical and In Silico ADME Differentiation: Pentose vs. Hexose Glycosylation

Computational analysis using RDKit reveals that Kaempferol 3-O-arabinoside possesses a calculated cLogP of 0.39, a topological polar surface area (TPSA) of 170.05 Ų, and a Quantitative Estimate of Drug-likeness (QED) score of 0.35 [1]. While direct experimental solubility and permeability data are not available for this specific glycoside, these in silico parameters differ from the commonly available 3-O-glucoside (astragalin) and the aglycone. The pentose (arabinose) moiety reduces the number of hydrogen bond donors relative to a hexose and alters the molecular flexibility, which is expected to influence passive membrane permeability and carrier-mediated transport [2]. The NP-Card entry confirms the compound satisfies bioavailability criteria, with a Rule of Five violation [3]. These predicted properties guide the selection of appropriate DMSO-based stock solutions (10 mM solubility confirmed) and inform the design of cell-based assays where uptake kinetics are a concern.

ADME Prediction Drug-Likeness Flavonoid Glycosylation In Silico Screening

High-Purity Reference Standard Availability for Analytical Method Validation

Kaempferol 3-O-arabinoside is commercially available as a certified analytical reference standard with HPLC purity specifications of ≥98% and, from select vendors, ≥99.0% . This high level of purity is essential for accurate quantification in chromatographic methods (HPLC, UPLC, LC-MS/MS) and for the preparation of calibration curves in metabolomics and phytochemical profiling studies. In contrast, many closely related kaempferol glycosides (e.g., 3-O-xyloside, 3-O-rhamnoside) are less commonly available as validated reference standards with documented purity certificates, creating a procurement advantage for the 3-O-arabinoside when a reliable analytical benchmark is required. The compound's unique retention time and mass spectral fragmentation pattern (predicted LC-MS/MS negative mode 10V: splash10-014i-0000900000-b74ea7c0c17556859bcc) further enable its unambiguous identification in complex matrices [1].

Analytical Chemistry Quality Control HPLC Standard Phytochemical Analysis

Targeted Application Scenarios for Kaempferol 3-O-Arabinoside Based on Differentiated Evidence


Breast Cancer Antiproliferative Screening and SAR Studies

Kaempferol 3-O-arabinoside is a rational choice for oncology-focused natural product screening programs and structure-activity relationship (SAR) studies investigating the impact of 3-O-glycosylation on cytotoxicity. With IC50 values of 26.35 µM (MCF-7) and 20.07 µM (SKBR-3), the compound demonstrates >10-fold greater potency than the parent kaempferol aglycone in breast cancer models [1][2]. This makes it suitable as a lead-like scaffold for further medicinal chemistry optimization and for use as a positive control in assays comparing glycosylated versus aglycone flavonoid activities.

Analytical Method Development and Phytochemical Quantification

Due to its commercial availability as a high-purity reference standard (≥98% to ≥99.0% by HPLC), Kaempferol 3-O-arabinoside serves as a reliable calibrant for quantitative analysis of plant extracts, food matrices, and biological samples . Its well-defined retention time in reversed-phase HPLC and characteristic mass spectral fragmentation pattern enable unambiguous identification and quantification in metabolomics studies, particularly when profiling flavonoid glycosides in species such as Malus, Juglans, and Nectandra.

Antiviral Drug Discovery: HIV-1 Protease Inhibition

Researchers engaged in antiviral drug discovery, specifically targeting HIV-1 protease, should consider Kaempferol 3-O-arabinoside as a distinct molecular probe. Its documented inhibitory activity (IC50 20-90 µM) places it within a useful potency range for hit identification and mechanistic studies . The compound's glycosylated nature offers a scaffold for exploring the role of sugar moieties in protease binding and selectivity, complementing studies that utilize the more extensively characterized aglycone kaempferol (IC50 37.71 µM) [3].

In Silico and In Vitro ADME Profiling of Flavonoid Glycosides

The pentose (arabinose) glycosylation of Kaempferol 3-O-arabinoside results in a predicted cLogP of 0.39 and a TPSA of 170.05 Ų, values that are intermediate between the highly lipophilic aglycone and more hydrophilic diglycosides [4]. This makes the compound a valuable reference standard for calibrating in silico permeability models and for conducting in vitro transport studies (e.g., Caco-2 or PAMPA) aimed at understanding how sugar type and position modulate flavonoid bioavailability.

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